N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)23(27)25-15-10-11-21-18(12-15)20(26)13-22(28-21)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVQHYRLDADPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorinated benzene derivatives as starting materials.
Coupling with Methylbenzamide: The final step involves coupling the chromen-4-one derivative with 2-methylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Anti-inflammatory Effects
- Study Overview : In animal models, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
- Implications : These findings suggest its potential as an anti-inflammatory agent in treating conditions like arthritis.
-
Anticancer Activity
- In Vitro Study : A recent study assessed the effects on breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell viability.
- : This indicates its potential as a chemotherapeutic agent.
-
Antimicrobial Tests
- Tested Strains : The compound was evaluated against Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition zones were observed, confirming its effectiveness as an antimicrobial agent.
Case Studies
-
Anti-inflammatory Effects
- In an animal model study, treatment with N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide led to reduced levels of inflammatory cytokines.
-
Anticancer Activity
- A study involving MCF-7 breast cancer cells showed that the compound significantly decreased cell viability, suggesting it may serve as an effective chemotherapeutic agent.
-
Antimicrobial Tests
- The compound exhibited notable antimicrobial activity against both Staphylococcus aureus and Escherichia coli in laboratory tests.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, focusing on substituent variations, molecular formulas, and molecular weights:
*Note: Molecular weight calculated based on structural extrapolation from .
Key Observations:
Substituent Effects on Molecular Weight :
- The 2-methylbenzamide group increases molecular weight by ~14 g/mol compared to the unsubstituted benzamide in .
- Halogen substituents (e.g., 4-chloro in ) significantly elevate molecular weight (388.83 g/mol) due to chlorine’s higher atomic mass.
Electron-withdrawing groups (e.g., fluorine, chlorine) may increase polarity, favoring solubility in polar solvents .
Fluorine’s electronegativity may stabilize adjacent bonds or participate in dipole interactions in biological systems .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 359.3 g/mol. The compound features a chromenone core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.3 g/mol |
| CAS Number | 923227-92-3 |
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar chromenone derivatives can induce apoptosis in various cancer cell lines, including bladder and colon cancer cells. The mechanism often involves the downregulation of anti-apoptotic proteins such as XIAP and Cyclin D1, leading to cell cycle arrest and increased apoptosis rates .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in multiple studies. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. By downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha, this compound can mitigate inflammation in vitro and in vivo .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is vital for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic factors.
- Inhibition of Cell Proliferation : By affecting cell cycle regulators, it can halt the proliferation of cancer cells.
- Modulation of Signaling Pathways : It influences key signaling pathways such as PI3K/Akt and MAPK, which are integral to cell survival and proliferation .
Study on Bladder Cancer Cells
In a study examining the effects on bladder cancer cell lines (T24T and UMUC3), treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis at concentrations ranging from 10 µM to 60 µM. The study reported a notable downregulation of Cyclin D1 and XIAP expression levels post-treatment .
In Vivo Efficacy
Another investigation assessed the compound's efficacy in tumor-bearing xenograft mouse models. Mice treated with a dosage of 150 mg/kg exhibited reduced tumor mass compared to controls, corroborating its potential as an effective anticancer agent .
Q & A
Q. What are the optimized synthetic routes for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the chromenone core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
- Step 2 : Introduction of the 2-fluorophenyl group at the C2 position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Attachment of the 2-methylbenzamide moiety via amide coupling (e.g., EDC/HOBt-mediated reaction) at the C6 position of the chromenone .
- Key conditions : Reflux in anhydrous solvents (e.g., DMF or THF), inert atmosphere, and purification via column chromatography or HPLC.
- Yield optimization : Adjusting stoichiometry, catalyst loading (e.g., Pd catalysts for coupling), and reaction time (typically 12–24 hrs) .
Table 1 : Example reaction optimization for Step 2
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 110 | 65 |
| PdCl₂ | DMF | 100 | 72 |
| Pd(OAc)₂ | THF | 80 | 58 |
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 10.2 ppm for NH in DMSO-d₆) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 403.12) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?
- Data collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron or laboratory sources.
- Structure solution : Employ direct methods (e.g., SHELXT) or Patterson techniques for phase determination .
- Refinement : Use SHELXL for anisotropic displacement parameters, hydrogen placement, and validation of geometric parameters (e.g., bond lengths, angles) .
- Key outputs : Space group assignment, thermal ellipsoid plots (ORTEP), and crystallographic data (R-factor < 0.05) .
Table 2 : Example crystallographic data (hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.67 |
| R-factor | 0.043 |
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
- Substituent variation : Modify the fluorophenyl (e.g., Cl, Br substituents) or benzamide (e.g., methyl → ethyl) groups to assess impact on bioactivity .
- Assays :
- In vitro enzyme inhibition: Measure IC₅₀ against kinases or proteases.
- Cellular assays: Antiproliferative activity in cancer cell lines (e.g., MTT assay) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions or impurity effects. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., ATCC) and control compounds.
- Purity verification : Re-test compounds with ≥95% HPLC purity.
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
- Meta-analysis : Compare data across studies using tools like PRISMA guidelines .
Q. What computational methods predict the compound’s physicochemical properties?
- LogP and solubility : Use SwissADME or MarvinSuite for partition coefficient and solubility predictions.
- Pharmacokinetics : ADMETlab 2.0 for absorption, metabolism, and toxicity profiling.
- Electrostatic potential maps : Gaussian 16 calculations to visualize charge distribution and reactive sites .
Methodological Considerations
- Avoid commercial sources : Prioritize synthesis in-house or via academic collaborators to ensure reproducibility.
- Data validation : Cross-check spectral data with published analogs (e.g., fluorophenyl-chromenone derivatives in PubChem) .
- Ethical compliance : Adhere to institutional guidelines for biological testing and crystallography data deposition (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
